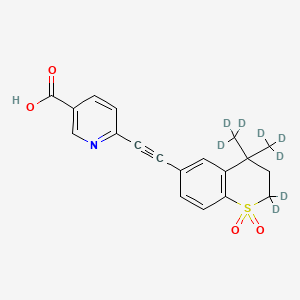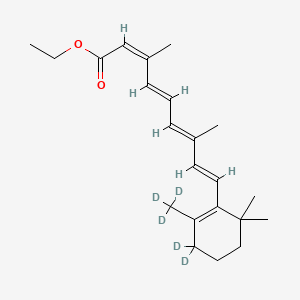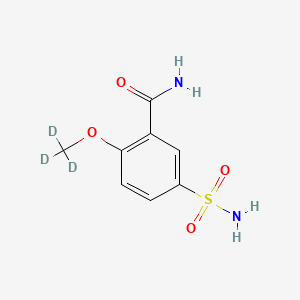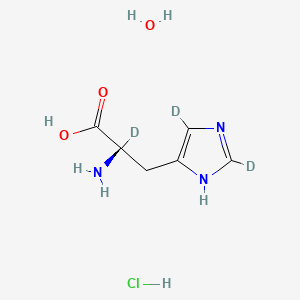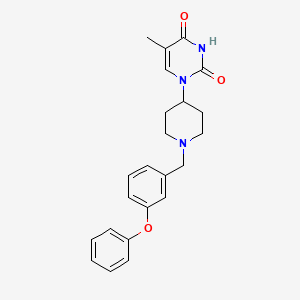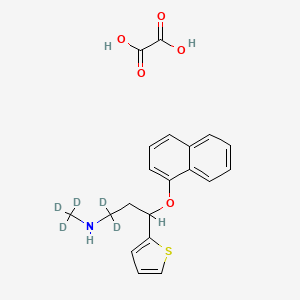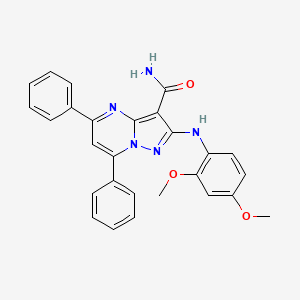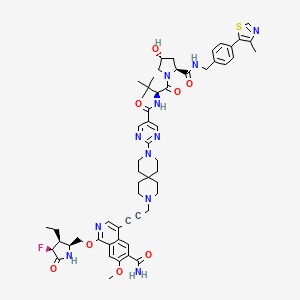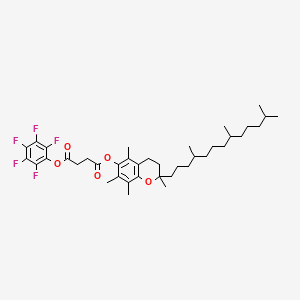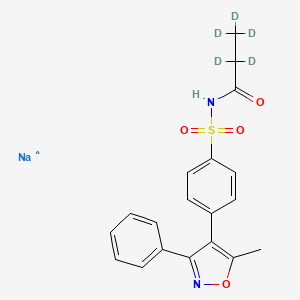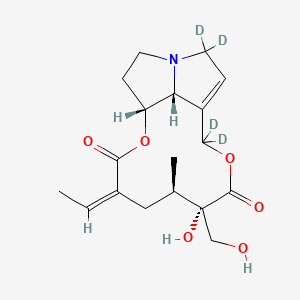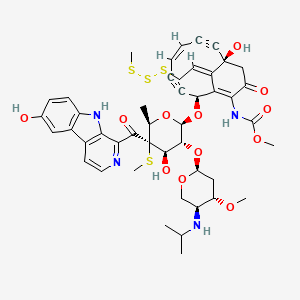
Shishijimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shishijimicin A is an enediyne antitumor antibiotic isolated from the marine organism Didemnum proliferum . It belongs to the family of 10-membered ring enediyne antitumor antibiotics, which includes compounds such as namenamicin, esperamicin, and calicheamicin . This compound is known for its high cytotoxicity, making it a potential candidate for cancer treatment .
Preparation Methods
The total synthesis of Shishijimicin A was first achieved by scientists at Rice University in 2015 . The synthetic route involves multiple steps, including:
Ketalization of tetronic acid: This step involves the formation of a ketal from tetronic acid.
Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketal to the corresponding alcohol.
Asymmetric addition of anion with selective protection: This step involves the addition of an anion to the alcohol, followed by selective protection of the resulting product.
Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the alcohol to an aldehyde, which is then converted to an oxime.
Intramolecular dipolar cycloaddition: This step forms a cycloaddition product with high diastereocontrol.
Selective control of diastereoisomer formation: This step ensures the formation of the desired diastereoisomer.
Removal of protection and completed oxidation: This step removes the protective groups and completes the oxidation process.
Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the final product with the desired reagent to form this compound.
Chemical Reactions Analysis
Shishijimicin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Swern oxidation reagents.
Reduction: Reduction can be achieved using diisobutylaluminium hydride.
Substitution: Substitution reactions can occur at various positions on the molecule.
Cycloaddition: Intramolecular dipolar cycloaddition is a key step in its synthesis.
Common reagents and conditions used in these reactions include ethylene glycol, diisobutylaluminium hydride, Swern oxidation reagents, and Knochel’s salt (LaCl3·2LiCl) . The major products formed from these reactions include various intermediates that lead to the final product, this compound .
Scientific Research Applications
Shishijimicin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for synthetic organic chemistry research.
Biology: this compound’s high cytotoxicity makes it a useful tool for studying cellular processes and mechanisms of cell death.
Medicine: Due to its potent antitumor activity, this compound is being investigated as a potential cancer treatment.
Mechanism of Action
Shishijimicin A exerts its effects by binding to the minor groove of double-stranded DNA and intercalating into the DNA with its β-carboline moiety . This binding disrupts the DNA structure and leads to the cleavage of the DNA strands, ultimately causing cell death . The compound’s high cytotoxicity is due to its ability to effectively target and cleave DNA in cancer cells .
Comparison with Similar Compounds
Shishijimicin A is part of the family of 10-membered ring enediyne antitumor antibiotics, which includes similar compounds such as:
- Namenamicin
- Esperamicin
- Calicheamicin
Compared to these compounds, this compound is unique due to its specific structure and the presence of a β-carboline moiety, which contributes to its high cytotoxicity and potential as a targeted cancer therapy .
Properties
Molecular Formula |
C46H52N4O12S4 |
|---|---|
Molecular Weight |
981.2 g/mol |
IUPAC Name |
methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1 |
InChI Key |
FVNYJZKDBPDHIP-NATOZQEOSA-N |
Isomeric SMILES |
C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


